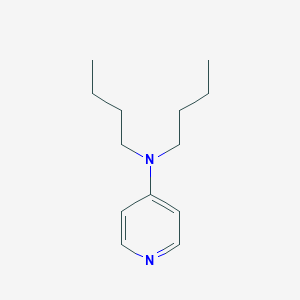

N,N-dibutylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWJOISQKOAUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400544 | |

| Record name | N,N-dibutylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69008-71-5 | |

| Record name | N,N-dibutylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-dibutylpyridin-4-amine

Introduction and Strategic Overview

N,N-dialkyl-4-aminopyridines are a cornerstone class of organic compounds, renowned for their exceptional utility as nucleophilic catalysts, most famously exemplified by 4-(Dimethylamino)pyridine (DMAP).[1] Their heightened catalytic activity compared to pyridine stems from the resonance stabilization of the N-acylated intermediate, a feature significantly enhanced by the electron-donating dialkylamino group at the C4 position. The butyl-substituted analog, N,N-dibutylpyridin-4-amine, offers modified steric and electronic properties, making it a valuable tool in fine-tuning reaction conditions and a key structural motif in various biologically active molecules.[2]

This guide provides a comprehensive examination of the synthesis of this compound, focusing on the most direct and field-proven methodology: the direct N,N-dialkylation of 4-aminopyridine (4-AP). While alternative routes such as the condensation of 4-AP with alcohols or the reduction of corresponding amides exist, direct alkylation with alkyl halides offers a more straightforward and efficient pathway.[2] However, this approach is not without its challenges, primarily the potential for incomplete reaction leading to mono-alkylated byproducts and overalkylation at the pyridine ring nitrogen, forming quaternary pyridinium salts.[2][3]

This document will dissect a robust protocol for symmetric dialkylation, elucidating the mechanistic rationale behind each step to empower researchers with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt it for analogous transformations.

Core Synthetic Pathway: Symmetrical N,N-Dialkylation

The most reliable method for preparing symmetrically substituted N,N-dialkyl-4-aminopyridines involves the direct reaction of 4-aminopyridine with a strong base and an excess of an alkylating agent.[2] The strategy hinges on the complete deprotonation of the exocyclic amino group to form a highly nucleophilic intermediate that readily undergoes sequential alkylation.

Underlying Mechanism and Rationale

The synthesis proceeds via a two-step nucleophilic substitution (SN2) mechanism.

-

Double Deprotonation: 4-Aminopyridine is a weak base; its exocyclic amino protons are not particularly acidic. Therefore, a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is required to achieve deprotonation. The use of at least two molar equivalents of the base is critical to drive the equilibrium towards the formation of the dianionic species, which is a significantly stronger nucleophile than the mono-anion. This step is crucial for minimizing the formation of the mono-alkylated byproduct.[2][3]

-

Sequential SN2 Alkylation: The resulting highly nucleophilic nitrogen anion attacks the electrophilic carbon of the butyl halide (e.g., butyl bromide) in a classic SN2 reaction, displacing the halide and forming the first C-N bond. The process repeats to install the second butyl group. Using a slight excess of the alkylating agent ensures the reaction proceeds to completion.[2]

The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is deliberate. DMSO effectively solvates the potassium cation of the base, leaving the tert-butoxide anion less encumbered and therefore more reactive—an effect often described as creating a "naked anion".[2][4]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for the symmetric dialkylation of 4-aminopyridine.[2]

Materials and Reagents

| Reagent | Molar Equiv. | Mol. Weight ( g/mol ) |

| 4-Aminopyridine (4-AP) | 1.0 | 94.11 |

| Potassium tert-butoxide (t-BuOK) | 2.0 | 112.21 |

| 1-Bromobutane | 2.0 | 137.02 |

| Anhydrous DMSO | - | 78.13 |

| Dichloromethane (DCM) | - | 84.93 |

| Deionized Water | - | 18.02 |

| Brine (Saturated NaCl) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 142.04 |

| Silica Gel (230-400 mesh) | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.00 g, 10.6 mmol, 1.0 equiv.). Add anhydrous DMSO (20 mL) and place the flask under an inert atmosphere of nitrogen or argon. Stir the mixture at room temperature until all solids have dissolved.

-

Deprotonation: Carefully add potassium tert-butoxide (2.38 g, 21.2 mmol, 2.0 equiv.) to the solution in portions over 5 minutes. Note: The addition is exothermic and the reaction mixture may warm slightly. Allow the resulting mixture to stir for 20 minutes at room temperature.

-

Alkylation: Add 1-bromobutane (2.91 g, 2.28 mL, 21.2 mmol, 2.0 equiv.) dropwise to the flask over 10 minutes using a syringe.

-

Reaction Monitoring: Allow the solution to stir at room temperature for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 40 mL) to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude mixture by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to isolate the pure this compound. The expected yield of the pure product is typically in the moderate to good range.

Troubleshooting and Optimization

Effective synthesis requires anticipating and addressing potential issues. The following table provides guidance on common challenges encountered during the N-alkylation of aminopyridines.[3]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion / No Reaction | - Insufficiently strong base.- Inactive alkylating agent.- Reaction temperature is too low. | - Ensure t-BuOK is fresh and has been handled under anhydrous conditions.- Consider using a more reactive alkylating agent like 1-iodobutane.[3]- Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for side product formation. |

| Formation of Mono-butylated Product | - Insufficient base or alkylating agent.- Short reaction time. | - Ensure at least 2.0 equivalents of both base and alkylating agent are used.[3]- Increase the reaction time and monitor by TLC until the mono-alkylated intermediate is consumed. |

| Formation of Quaternary Pyridinium Salt | - Overalkylation on the pyridine ring nitrogen.- Excessively harsh conditions (high heat, prolonged time). | - Avoid high reaction temperatures.[3]- This highly polar byproduct can often be removed during the aqueous work-up. |

| Difficult Purification | - Byproducts with similar polarity to the desired product. | - Optimize the mobile phase for flash chromatography; a shallow gradient can improve separation.- Consider an acid-base extraction during work-up to separate the basic amine product from neutral impurities. |

Conclusion

The direct N,N-dialkylation of 4-aminopyridine is a robust and scalable method for the synthesis of this compound. Success is predicated on a clear understanding of the underlying reaction mechanism. Key parameters for achieving high yields of the desired symmetrically dialkylated product include the use of strictly anhydrous conditions, a strong non-nucleophilic base in stoichiometric excess, and careful monitoring of the reaction's progress. By adhering to the principles and protocols outlined in this guide, researchers can confidently synthesize this valuable compound for applications in catalysis and medicinal chemistry.

References

-

Barattini, F., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2487. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. [Diagram]. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine. BenchChem.

- Google Patents. (2021). CN113214146A - Process for the N-alkylation of aminopyridines.

-

Roy, P., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. Available at: [Link]

-

Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

-

Ellman, J. A., & Bergman, R. G. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. OSTI.GOV. Available at: [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. [Diagram]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole. Available at: [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]

Sources

physicochemical properties of N,N-dibutylpyridin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of N,N-dibutylpyridin-4-amine

Abstract

This compound, a tertiary amine of the 4-dialkylaminopyridine (DAAP) class, presents significant interest in chemical synthesis and materials science due to the unique electronic properties conferred by the pyridine ring in conjunction with the steric and electronic contributions of the N,N-dibutyl moiety. This guide provides a comprehensive examination of its core physicochemical properties, offering both established data and predictive analyses grounded in established chemical principles. Intended for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. We delve into the structural, physical, and spectral characteristics of the molecule, providing detailed experimental protocols for their validation. The causality behind experimental design is emphasized, ensuring each protocol serves as a self-validating system for generating reliable data.

Introduction: The Scientific Context of this compound

Amines are fundamental organic compounds derived from ammonia, where one or more hydrogen atoms are substituted by alkyl or aryl groups.[1] They are classified as primary, secondary, or tertiary based on the number of substituted hydrocarbon groups.[1][2] this compound is a tertiary amine, meaning all three of ammonia's hydrogen atoms have been replaced—two by butyl groups and one by a pyridinyl group.

The presence of the pyridine ring distinguishes this compound from simple aliphatic or aromatic amines. The nitrogen atom within the pyridine ring acts as an electron-withdrawing group, influencing the electron density of the exocyclic nitrogen. Concurrently, the lone pair of electrons on the exocyclic N,N-dibutylamino nitrogen can donate into the pyridine ring's π-system, a resonance effect that is critical to its chemical reactivity and properties like basicity. This electronic interplay, combined with the steric hindrance provided by the two butyl chains, defines its utility in organic synthesis, often as a non-nucleophilic base or catalyst. Understanding its physicochemical properties is therefore paramount for its effective application and for the development of new chemical entities.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's identity is the foundation of all further study. The structure consists of a pyridine ring substituted at the 4-position with a dibutylamino group.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 69008-71-5 | [3] |

| Molecular Formula | C₁₃H₂₂N₂ | [3] |

| Molecular Weight | 206.33 g/mol | [3] |

| Canonical SMILES | CCCCN(CCCC)C1=CC=NC=C1 | PubChem |

Below is a diagram illustrating the logical relationship between the compound's structure and its key identifiers.

Sources

N,N-dibutylpyridin-4-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-dibutylpyridin-4-amine

Authored by: A Senior Application Scientist

Introduction

This compound (DBPA) is a tertiary amine belonging to the class of 4-dialkylaminopyridines (DAAPs). These compounds are structurally related to the highly effective acylation catalyst N,N-dimethylpyridin-4-amine (DMAP) and are of significant interest in organic synthesis and materials science.[1] The substitution of methyl groups with bulkier butyl chains modifies the compound's steric and electronic properties, influencing its solubility, reactivity, and catalytic activity. For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, blending theoretical principles with practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For DBPA, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Interpreting the ¹H NMR Spectrum of DBPA:

The structure of DBPA presents two distinct regions: the aromatic pyridine ring and the aliphatic butyl chains.

-

Pyridine Ring Protons: The pyridine ring has two sets of chemically equivalent protons. The two protons ortho to the ring nitrogen (H-2, H-6) are deshielded and appear as a doublet at a higher chemical shift compared to the two protons meta to the nitrogen (H-3, H-5), which also appear as a doublet due to coupling with their ortho neighbors.

-

Butyl Chain Protons: The four methylene groups of the two equivalent butyl chains exhibit a predictable pattern. The CH₂ group attached directly to the amine nitrogen (α-CH₂) is deshielded by the nitrogen and appears as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) appear as multiplets (sextets), and the terminal methyl group (δ-CH₃) appears as a triplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Pyridine) | ~8.0 - 8.2 | Doublet (d) | 2H |

| H-3, H-5 (Pyridine) | ~6.5 - 6.7 | Doublet (d) | 2H |

| α-CH₂ (N-CH₂ CH₂CH₂CH₃) | ~3.2 - 3.4 | Triplet (t) | 4H |

| β-CH₂ (N-CH₂CH₂ CH₂CH₃) | ~1.5 - 1.7 | Multiplet (m) | 4H |

| γ-CH₂ (N-CH₂CH₂CH₂ CH₃) | ~1.3 - 1.5 | Multiplet (m) | 4H |

| δ-CH₃ (N-CH₂CH₂CH₂CH₃ ) | ~0.9 - 1.0 | Triplet (t) | 6H |

Note: Predicted values are based on established chemical shift ranges for similar functional groups.[2]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Ensure the instrument is tuned and the magnetic field is shimmed for homogeneity to achieve high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm, to ensure all signals are captured.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm. Integrate the signals to determine the relative ratios of protons.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon backbone of the molecule. Standard ¹³C spectra are proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

Interpreting the ¹³C NMR Spectrum of DBPA:

The molecule has 7 unique carbon environments, as the two butyl chains are equivalent.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are significantly affected by the electron-donating amino group and the electronegative ring nitrogen. The carbon bearing the dibutylamino group (C-4) will be shifted significantly downfield. The C-2/C-6 and C-3/C-5 pairs will have distinct chemical shifts.

-

Butyl Chain Carbons: The four carbons of the butyl chain will appear in the aliphatic region of the spectrum, with the α-carbon being the most deshielded due to its proximity to the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Pyridine) | ~152 - 155 |

| C-2, C-6 (Pyridine) | ~148 - 150 |

| C-3, C-5 (Pyridine) | ~106 - 108 |

| α-CH₂ (N-C H₂CH₂CH₂CH₃) | ~45 - 48 |

| β-CH₂ (N-CH₂C H₂CH₂CH₃) | ~29 - 32 |

| γ-CH₂ (N-CH₂CH₂C H₂CH₃) | ~20 - 22 |

| δ-CH₃ (N-CH₂CH₂CH₂C H₃) | ~13 - 15 |

Note: Predicted values are based on established chemical shift tables and data for similar structures.[3][4][5]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same tuned and shimmed spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is used.

-

Number of Scans: A significantly higher number of scans (e.g., 256 to 1024) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. This is a direct consequence of the 1.1% natural abundance of ¹³C.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width: A wide spectral width of ~220-240 ppm is necessary to capture all carbon signals from aliphatic to aromatic regions.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shift is referenced to the solvent peak (CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.

Interpreting the IR Spectrum of DBPA:

As a tertiary aromatic amine with aliphatic chains, the IR spectrum of DBPA is expected to show several key features:

-

Absence of N-H Stretch: The most telling feature for confirming the tertiary amine structure is the complete absence of any N-H stretching bands, which typically appear as medium-to-weak bands in the 3300-3500 cm⁻¹ region for primary and secondary amines.[6][7]

-

C-H Stretching: Look for strong absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ C-H stretching of the butyl chains. Weaker absorptions just above 3000 cm⁻¹ (~3010-3080 cm⁻¹) can be attributed to the sp² C-H stretching of the aromatic pyridine ring.

-

Aromatic Ring Vibrations: Sharp, medium-intensity peaks in the 1400-1600 cm⁻¹ region are characteristic of C=C and C=N bond stretching within the pyridine ring.

-

C-N Stretching: The stretching vibrations for the C-N bonds will be present. The aromatic C-N stretch typically appears as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretch is found between 1250–1020 cm⁻¹.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3010 - 3080 | Weak to Medium |

| Aliphatic C-H Stretch | ~2850 - 2960 | Strong |

| Aromatic C=C and C=N Stretch | ~1400 - 1600 | Medium to Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| Aromatic C-N Stretch | ~1250 - 1335 | Strong |

| Aliphatic C-N Stretch | ~1020 - 1250 | Medium to Weak |

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a small drop of liquid DBPA or a few milligrams of solid DBPA directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Ensure the ATR accessory is clean.

-

Data Acquisition:

-

Background Scan: First, run a background spectrum of the empty, clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR arm to press the sample against the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Workflow for IR Spectroscopy

Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Interpreting the Mass Spectrum of DBPA:

-

Molecular Ion (M⁺): The molecular formula of DBPA is C₁₃H₂₂N₂. The nominal molecular weight is 206 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass, which is 206.1783 Da.[8] The molecular ion peak [M]⁺ should be observed at m/z = 206.

-

Nitrogen Rule: Since DBPA has an even number of nitrogen atoms (two), its molecular ion peak will have an even m/z value, consistent with the expected 206.

-

Fragmentation Pattern: Electron Ionization (EI) is a common technique that causes extensive fragmentation. For amines, the most characteristic fragmentation is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

-

Major Fragment: The loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) via α-cleavage is expected to be a major fragmentation pathway, leading to a prominent peak at m/z = 163 (206 - 43). This fragment is stabilized by resonance.

-

| m/z | Proposed Fragment | Notes |

| 206 | [C₁₃H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - C₃H₇]⁺ | Base peak due to α-cleavage (loss of a propyl radical) |

| 149 | [M - C₄H₉]⁺ | Loss of a butyl radical |

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC), which typically shows the protonated molecule [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of acid (e.g., 0.1% formic acid) is often added to promote protonation.

-

Instrument Setup:

-

Ionization Mode: Set the instrument to positive ion mode to detect the [M+H]⁺ ion.

-

Infusion: The sample solution can be directly infused into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The primary ion expected for DBPA will be the protonated molecule [M+H]⁺ at m/z = 207.1861.

-

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion (m/z 207) can be selected and fragmented within the mass spectrometer to generate a characteristic product ion spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for obtaining an ESI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (aromatic ring, aliphatic chains, C-N bonds) and, critically, the absence of N-H bonds, verifying the tertiary amine structure. Finally, mass spectrometry provides an exact molecular weight and formula, with fragmentation patterns that are consistent with the proposed structure. Together, these techniques form the cornerstone of chemical characterization, ensuring the identity, quality, and reliability of the material for any research, development, or commercial application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4189333, this compound. Retrieved from [Link].

-

The Royal Society of Chemistry (2015). Supplementary Data. Retrieved from [Link].

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link].

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link].

-

Singh, S. K., et al. (2019). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances. Available at: [Link].

-

Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

-

Janecka, A., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

-

University of Regensburg. 13C-NMR. Retrieved from [Link].

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link].

-

Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link].

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link].

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link].

-

SpectraBase. N,N-DIETHYLPYRIDIN-4-AMINE. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. compoundchem.com [compoundchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C13H22N2 | CID 4189333 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N,N-dibutylpyridin-4-amine in Organic Solvents

Introduction

N,N-dibutylpyridin-4-amine, a derivative of 4-(dimethylamino)pyridine (DMAP), is a highly effective nucleophilic catalyst used in a variety of organic transformations, including acylations, esterifications, and silylations. Its distinguishing feature, the pair of n-butyl chains on the exocyclic nitrogen atom, imparts a unique solubility profile compared to its more common counterpart, DMAP. This modification significantly enhances its lipophilicity, making it highly soluble in non-polar organic solvents where DMAP might be sparingly soluble. Understanding and quantifying the solubility of this compound is paramount for its effective application, enabling researchers in process chemistry and drug development to optimize reaction conditions, streamline product purification, and design robust formulations.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into its predicted physicochemical properties, explore its solubility across a spectrum of common organic solvents, and provide a detailed, field-proven protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure. This compound possesses a polar pyridinyl core containing a basic nitrogen atom, which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. However, the two long, non-polar n-butyl chains create a significant lipophilic character. This dual nature suggests a broad solubility range, particularly in solvents of low to moderate polarity.

The principle of "like dissolves like" is the cornerstone for predicting solubility. The large alkyl component of this compound suggests strong van der Waals interactions with non-polar and weakly polar solvents. Its polarity is lower than that of DMAP, and it is a significantly weaker hydrogen bond acceptor than solvents like water or methanol.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₂ | - |

| Molecular Weight | 206.33 g/mol | - |

| Appearance | Colorless to yellow liquid or low melting solid | |

| Melting Point | 23-27 °C | |

| Boiling Point | 115-120 °C at 0.5 mmHg | |

| Density | 0.929 g/mL at 25 °C | |

| pKa (of conjugate acid) | ~10.6 | Inferred from similar structures |

Qualitative Solubility in Common Organic Solvents

While extensive quantitative solubility data is not widely published, a qualitative assessment can be reliably inferred from its common use as a catalyst in organic synthesis. The solvents in which it is frequently employed are those in which it is readily soluble.

Table 2: Inferred Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale / Common Application |

| Non-Polar | |||

| Hexanes / Heptane | Aliphatic Hydrocarbon | Soluble | The butyl chains favor interaction with non-polar alkanes. |

| Toluene | Aromatic Hydrocarbon | Very Soluble | Often used in acylation reactions where the catalyst is fully dissolved. |

| Polar Aprotic | |||

| Dichloromethane (DCM) | Halogenated | Very Soluble | A standard solvent for many organic reactions catalyzed by this compound. |

| Diethyl Ether | Ether | Soluble | Good solubility is expected due to its moderate polarity. |

| Tetrahydrofuran (THF) | Ether | Very Soluble | Frequently used in reactions requiring a polar, aprotic medium. |

| Ethyl Acetate (EtOAc) | Ester | Soluble | A common solvent for both reaction and workup procedures. |

| Acetonitrile (MeCN) | Nitrile | Soluble | Its polarity is balanced by the compound's lipophilicity. |

| Dimethylformamide (DMF) | Amide | Soluble | A highly polar solvent where solubility is still expected. |

| Polar Protic | |||

| Ethanol / Isopropanol | Alcohol | Moderately Soluble | The polar hydroxyl group can interact with the pyridine ring, but the overall lipophilicity may limit high solubility. |

| Methanol | Alcohol | Sparingly Soluble | The highest polarity common organic solvent; the non-polar butyl chains will limit solubility. |

| Water | Aqueous | Insoluble | The large hydrophobic structure prevents dissolution in water. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or formulation development, an empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved particulate matter.

-

Perform a precise serial dilution of the clear filtrate with a suitable diluent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

-

Analysis (HPLC):

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Analyze the diluted sample by a validated HPLC method, typically with UV detection (the pyridine ring is a strong chromophore).

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, e.g., 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature. For this compound, which has a low melting point, this effect is pronounced. Performing reactions at elevated temperatures will almost certainly increase its solubility and may be necessary for achieving high concentrations in moderately soluble solvents.

-

Solvent Polarity: As discussed, the balance between the polar pyridine head and the non-polar alkyl tails dictates solubility. A solvent that can effectively solvate both portions of the molecule will be most effective. Dichloromethane and THF are excellent examples, as they have moderate polarity and can engage in dipole-dipole interactions while also accommodating the butyl chains.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample of this compound for accurate determinations.

Conclusion

This compound is a valuable catalyst with a favorable solubility profile for a wide range of organic synthesis applications. Its enhanced lipophilicity compared to DMAP allows it to be readily dissolved in non-polar and moderately polar aprotic solvents such as toluene, dichloromethane, and THF. While it exhibits lower solubility in highly polar protic solvents like methanol and is insoluble in water, its versatility across the common spectrum of organic solvents is a significant advantage. For critical applications, the robust shake-flask method detailed in this guide provides a reliable means of quantifying its solubility, empowering researchers to optimize their processes with precision and confidence.

References

-

Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. (This reference describes the general use of dialkylaminopyridines as catalysts in solvents like dichloromethane). [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility determination by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

A Technical Guide to the Comparative Basicity of N,N-dibutylpyridin-4-amine and DMAP for Drug Development Professionals

Introduction: The Critical Role of 4-Dialkylaminopyridines in Organic Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, 4-dialkylaminopyridines (4-DAAPs) stand out as a class of exceptionally effective nucleophilic catalysts. Their utility in accelerating a wide array of chemical transformations, most notably acylation reactions, is a cornerstone of many synthetic strategies. The catalytic prowess of these compounds is intrinsically linked to the electron density of the pyridine ring nitrogen, which in turn is modulated by the electronic and steric nature of the substituents at the 4-position.

Among the family of 4-DAAPs, 4-(N,N-dimethylamino)pyridine (DMAP) is arguably the most well-known and widely utilized. Its remarkable catalytic activity has been extensively documented and has become a benchmark in the field. However, the exploration of other 4-DAAP analogues, such as N,N-dibutylpyridin-4-amine, raises critical questions for the discerning researcher and process chemist: How do changes in the alkyl substituents on the exocyclic nitrogen influence the fundamental property of basicity? And what are the downstream consequences for catalytic efficiency and reaction outcomes?

This in-depth technical guide will dissect the core principles governing the basicity of this compound in comparison to its dimethylated counterpart, DMAP. By delving into the interplay of electronic and steric effects, we will provide a robust framework for understanding and predicting the chemical behavior of these essential catalysts. This analysis is not merely an academic exercise; a thorough comprehension of these structure-activity relationships is paramount for rational catalyst selection, reaction optimization, and the development of robust and efficient synthetic methodologies in the pharmaceutical industry.

Pillar 1: The Foundational Principles of Basicity in 4-Dialkylaminopyridines

The basicity of a 4-DAAP is primarily determined by the availability of the lone pair of electrons on the pyridine ring nitrogen for protonation. A higher electron density on this nitrogen translates to a greater propensity to accept a proton, resulting in a higher basicity. This is quantitatively expressed by the pKa of the conjugate acid (pKaH); a higher pKaH value signifies a stronger base.[1][2]

Two fundamental electronic effects govern the basicity of 4-DAAPs:

-

Resonance Effect: The lone pair of electrons on the exocyclic dialkylamino nitrogen can be delocalized into the pyridine ring through resonance. This donation of electron density significantly increases the electron richness of the endocyclic (pyridine) nitrogen, making it more basic than pyridine itself.[3][4] The key resonance contributor places a negative charge on the ring nitrogen, vividly illustrating this electron-donating effect.[4]

-

Inductive Effect: Alkyl groups are electron-donating through the sigma bonds (a positive inductive effect, +I).[5] These groups "push" electron density towards the nitrogen atom to which they are attached. This effect further enhances the electron density on the exocyclic nitrogen, which in turn contributes to the overall electron-donating character of the dialkylamino group.[6]

The interplay of these two effects is what elevates the basicity of 4-DAAPs far above that of unsubstituted pyridine.

Pillar 2: A Head-to-Head Comparison: this compound vs. DMAP

The core of our inquiry lies in understanding the nuanced differences between this compound and DMAP. This requires a careful consideration of how the change from methyl to butyl substituents impacts the delicate balance of electronic and steric factors.

Quantitative Analysis of Basicity

The most direct measure of basicity is the pKa of the conjugate acid. For DMAP, the pKaH is well-established in the literature.

| Compound | pKa of Conjugate Acid (pKaH) |

| DMAP | ~9.2 - 9.7[3][7] |

| This compound | Not readily available in literature |

While an experimentally determined pKaH for this compound is not widely reported, we can predict its relative basicity by analyzing the contributing factors.

Dissecting the Electronic and Steric Influences

-

Inductive Effect: Butyl groups are generally considered to be more electron-donating than methyl groups due to their larger size and greater number of C-C and C-H bonds, which contribute to a stronger positive inductive effect.[5] This enhanced electron-donating character of the dibutylamino group, in comparison to the dimethylamino group, would be expected to increase the electron density on the pyridine ring nitrogen even further. This would, in isolation, suggest that this compound should be a stronger base than DMAP.

-

Steric Hindrance: The larger size of the butyl groups compared to methyl groups introduces a significant steric bulk around the exocyclic nitrogen. This steric hindrance can have a multifaceted impact. While it doesn't directly alter the inherent electronic properties, it can affect the ability of the lone pair on the exocyclic nitrogen to achieve optimal orbital overlap for resonance with the pyridine ring. More significantly, steric hindrance can impede the approach of a proton to the pyridine nitrogen, a phenomenon known as "steric hindrance to protonation."[8] This effect would tend to decrease the observed basicity.

The Verdict on Basicity: A Balancing Act

The question of which compound is more basic hinges on the relative magnitudes of the enhanced inductive effect of the butyl groups and the counteracting steric hindrance. In many cases involving tertiary amines, increasing the size of the alkyl groups beyond a certain point can lead to a decrease in basicity due to the dominance of steric effects.[8] While the butyl groups in this compound are larger than the methyl groups in DMAP, they are still relatively flexible n-butyl chains. It is plausible that the increased positive inductive effect of the two butyl groups outweighs the steric hindrance, leading to a slightly higher basicity for this compound compared to DMAP. However, without experimental data, this remains a well-reasoned hypothesis.

Pillar 3: Practical Implications and Experimental Design

The relative basicity of these two catalysts has direct consequences for their performance in chemical reactions. A more basic catalyst will generally be more effective at activating acylating agents and deprotonating acidic species. However, the increased steric bulk of the dibutylamino group could also influence the catalyst's nucleophilicity and its ability to interact with sterically demanding substrates.

Experimental Protocol for pKa Determination

To definitively resolve the question of relative basicity, a straightforward experimental determination of the pKaH of this compound is required. A potentiometric titration is a standard and reliable method for this purpose.

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (e.g., 0.1 M HCl)

-

Deionized, CO2-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Allow the solution to equilibrate and record the initial pH.

-

Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The pH at the half-equivalence point (the point where half of the amine has been neutralized) is equal to the pKa of the conjugate acid.

This experimental workflow provides a self-validating system for the precise determination of the pKa value.

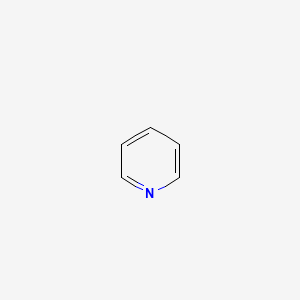

Visualizing the Core Concepts

To further clarify the structural and electronic differences between DMAP and this compound, the following diagrams are provided.

Caption: Chemical structures of DMAP and this compound.

Caption: Interplay of factors determining the basicity of 4-DAAPs.

Conclusion: A Nuanced Perspective for the Synthetic Chemist

For the practicing chemist, this means that this compound may offer advantages in reactions where a slightly stronger, non-nucleophilic base is beneficial. Conversely, in reactions involving sterically congested substrates, the less hindered DMAP may prove to be the more efficient catalyst. The optimal choice of catalyst will, as always, be context-dependent and should be guided by empirical evaluation. The experimental protocol outlined in this guide provides a clear path to definitively quantifying the basicity of this compound, thereby enabling a more informed and rational approach to catalyst selection and process optimization in the critical endeavor of drug development.

References

-

LibreTexts Chemistry. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Reddit. (2021, February 7). steric hinderance and basicity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 14). How do steric effects affect inductive effect in compounds with tetravalent nitrogen?. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

Kemsitry. (2020, August 21). Factors Affecting Basicity Part-VIII | More Basic Pyridine or DMAP ??? | Organic Chemistry. Retrieved from [Link]

-

OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the strength of organic bases. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 23.17: Amines as Bases. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

ResearchGate. (2023, August 23). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide on the Steric Effects of Dibutyl Groups in N,N-dibutylpyridin-4-amine

Introduction

In the landscape of nucleophilic catalysts and organic bases, 4-dialkylaminopyridines (DAAPs) occupy a position of prominence. The parent compound, 4-(dimethylamino)pyridine (DMAP), is ubiquitously employed in a vast array of organic transformations, from esterifications to acylations, owing to its exceptional nucleophilicity.[1][2] This high reactivity is a direct consequence of the resonance stabilization of the N-acylpyridinium intermediate. As the complexity of synthetic targets increases, so does the demand for catalysts with tailored properties. N,N-dibutylpyridin-4-amine, with its bulkier alkyl substituents, presents a fascinating case study in the modulation of reactivity and selectivity through steric hindrance. This technical guide provides an in-depth analysis of the steric effects imparted by the dibutyl groups in this compound, offering insights for researchers, scientists, and drug development professionals.

While specific literature exclusively detailing the steric effects of this compound is sparse, this guide synthesizes foundational principles of stereochemistry, computational analyses of related sterically hindered amines, and comparative data from less bulky DAAPs to provide a comprehensive overview.[3][4]

Conformational Landscape of the Dibutyl Groups

The steric profile of this compound is fundamentally dictated by the conformational flexibility of the two n-butyl chains attached to the exocyclic nitrogen. Unlike the relatively small methyl groups of DMAP, the four-carbon chains of the dibutyl analogue introduce a significantly larger steric footprint and a multitude of possible conformations.

The rotation around the C-N bonds and the various C-C bonds within the butyl chains leads to a complex potential energy surface. The interplay between torsional strain and van der Waals repulsion governs the preferred spatial arrangement of these chains.

Key Conformational Considerations:

-

Rotation around the N-C1' bond: The rotation of the butyl groups around the bond connecting the exocyclic nitrogen to the first carbon of the butyl chain is a primary determinant of the molecule's overall shape. Steric clashes between the butyl groups and the hydrogen atoms on the pyridine ring at positions 3 and 5 will influence the preferred dihedral angles.

-

Conformations of the Butyl Chains: Each n-butyl chain can exist in various conformations, primarily the anti and gauche arrangements around the C1'-C2' and C2'-C3' bonds. The lowest energy conformation for an n-butyl chain is the all-anti (or all-staggered) conformation. However, in the constrained environment of the N,N-dibutylamino group, gauche interactions may be unavoidable, leading to higher energy conformations.

A visual representation of the conformational analysis of a single n-butyl chain is provided below.

Caption: Newman projections illustrating the anti and gauche conformations of an n-butyl chain.

The simultaneous presence of two butyl chains significantly complicates this picture, with inter-chain interactions playing a crucial role. It is plausible that the butyl groups will adopt conformations that minimize their steric clash, potentially leading to a "geared" or correlated motion.

Impact on Nucleophilicity and Basicity

The steric bulk of the dibutyl groups has a profound impact on both the nucleophilicity and basicity of this compound, properties that are central to its function as a catalyst and a base.

Basicity

The basicity of 4-dialkylaminopyridines is primarily determined by the availability of the lone pair of electrons on the pyridine ring nitrogen (N1). The dialkylamino group at the 4-position acts as a strong electron-donating group through resonance, increasing the electron density on the ring nitrogen and thus its basicity compared to pyridine.

While the electronic effect of a dibutylamino group is similar to that of a dimethylamino group, the steric hindrance introduced by the bulky butyl chains can affect the solvation of the conjugate acid (the pyridinium ion). In protic solvents, the protonated form of DMAP is well-stabilized by hydrogen bonding. The bulky butyl groups in the protonated this compound can hinder the approach of solvent molecules, leading to less effective solvation and, consequently, a slight decrease in basicity compared to DMAP.

Nucleophilicity

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. For 4-dialkylaminopyridines, the key nucleophilic step in many catalytic cycles is the attack of the pyridine nitrogen on an electrophilic center (e.g., the carbonyl carbon of an anhydride).[1]

The steric hindrance of the dibutyl groups can significantly impact this step. The bulky substituents can shield the pyridine nitrogen, impeding its approach to the electrophile. This steric shielding is expected to be more pronounced with larger electrophiles. Consequently, this compound is generally a less potent nucleophilic catalyst than DMAP for reactions involving sterically demanding substrates.

| Property | 4-(Dimethylamino)pyridine (DMAP) | This compound | Rationale for Difference |

| Basicity (pKa of conjugate acid) | ~9.7 | Expected to be slightly lower | Steric hindrance from butyl groups impedes solvation of the pyridinium ion. |

| Nucleophilicity | High | Lower than DMAP | Bulky butyl groups sterically shield the pyridine nitrogen, slowing the rate of attack on electrophiles. |

Implications for Catalysis and Reactivity

The altered steric and electronic properties of this compound compared to DMAP lead to distinct catalytic behavior. While its reduced nucleophilicity might be a disadvantage in some applications, the steric bulk can be leveraged to achieve higher selectivity in others.

Steric Shielding and Selectivity

The most significant consequence of the dibutyl groups is the creation of a more sterically hindered environment around the catalytically active pyridine nitrogen. This can be advantageous in several scenarios:

-

Regioselectivity: In reactions with substrates possessing multiple reactive sites, the bulky catalyst may preferentially attack the less sterically encumbered position, leading to higher regioselectivity.

-

Chemoselectivity: When a substrate has different functional groups, the steric hindrance of this compound can allow for selective reaction with a more accessible group. For example, in the acylation of a molecule with both a primary and a secondary alcohol, the bulkier catalyst might favor acylation of the primary alcohol.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of Acylation

To quantify the difference in nucleophilic catalytic activity, a comparative kinetic study of an acylation reaction can be performed.

Objective: To compare the rate of acylation of a standard alcohol using acetic anhydride, catalyzed by DMAP and this compound.

Materials:

-

Benzyl alcohol

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Internal standard (e.g., dodecane)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Prepare stock solutions of benzyl alcohol, acetic anhydride, DMAP, and this compound in anhydrous DCM.

-

In a reaction vial, combine the benzyl alcohol solution and the internal standard.

-

Initiate the reaction by adding the acetic anhydride and the catalyst solution.

-

At timed intervals, withdraw aliquots from the reaction mixture and quench them with a suitable reagent (e.g., a dilute solution of an amine like piperidine).

-

Analyze the quenched aliquots by GC-FID to determine the concentration of the product, benzyl acetate, over time.

-

Plot the concentration of benzyl acetate versus time for both catalysts.

-

Determine the initial rates of the reactions from the slopes of the curves.

Expected Outcome: The reaction catalyzed by DMAP is expected to proceed at a significantly faster rate than the reaction catalyzed by this compound, providing a quantitative measure of the steric hindrance effect on nucleophilicity.

Caption: Workflow for comparative kinetic analysis of catalytic activity.

Protocol 2: Computational Modeling of Conformational Isomers

Due to the lack of an experimental crystal structure, computational modeling provides a powerful tool to investigate the conformational preferences of this compound.

Objective: To identify the low-energy conformers of this compound and analyze their geometric parameters.

Methodology:

-

Construct the 3D structure of this compound using a molecular modeling software.

-

Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

-

For each of the low-energy conformers, perform a geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[5]

-

Analyze the resulting geometries, paying close attention to the dihedral angles of the butyl chains and the pyramidalization at the exocyclic nitrogen atom.

-

Calculate the relative energies of the conformers to determine their Boltzmann population at a given temperature.

Expected Outcome: This computational study will provide valuable insights into the likely three-dimensional structure of the molecule and the degree of steric congestion around the exocyclic nitrogen. This information can then be correlated with its observed reactivity.

Conclusion

The steric effects of the dibutyl groups in this compound are a critical determinant of its chemical behavior. Compared to its less hindered counterpart, DMAP, the increased steric bulk leads to a reduction in nucleophilicity and a potential slight decrease in basicity due to hindered solvation of the conjugate acid. However, this steric hindrance is not merely a liability; it can be a powerful tool for controlling selectivity in complex chemical transformations. For researchers in organic synthesis and drug development, a thorough understanding of these steric effects is paramount for the rational design of catalysts and the optimization of reaction conditions. The interplay of conformational flexibility and steric shielding in this compound offers a compelling example of how subtle modifications to a catalyst's structure can lead to significant changes in its function, opening new avenues for selective synthesis.

References

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

-

Enhancing the Catalytic Activity of 4-(Dialkylamino)pyridines by Conformational Fixation | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

-

Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanism of action of 4-dialkylaminopyridines as secondary enhancers in enhanced chemiluminescence reaction - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved January 15, 2026, from [Link]

-

Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Catalysis by 4-dialkylaminopyridines - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Reaction of Dialumane Incorporating Bulky Eind Groups with Pyridines - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Reactivity of bulky Ln(ii) amidinates towards P4, As4, and As4S4 - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints - JenaLib. (n.d.). Retrieved January 15, 2026, from [Link]

-

An NMR study of the conformations of N-terminal substance P fragments and antagonists. (n.d.). Retrieved January 15, 2026, from [Link]

-

X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2 - DergiPark. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Computational analysis of the formation mechanisms of carbazoles - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Computational Chemistry-Guided Syntheses and Crystal Structures of the Heavier Lanthanide Hydride Oxides DyHO, ErHO, and LuHO - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular do… - OUCI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Nanocatalysts for conversion of aldehydes/alcohols/amines to nitriles - Chemical Review and Letters. (n.d.). Retrieved January 15, 2026, from [Link]

-

N,N-dimethylpyridin-4-amine | SIELC Technologies. (n.d.). Retrieved January 15, 2026, from [Link]

-

N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Quality Control of N,N-dibutylpyridin-4-amine for Drug Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of experimental outcomes. N,N-dibutylpyridin-4-amine, a dialkylaminopyridine derivative, serves as a crucial nucleophilic catalyst and building block in complex organic synthesis. Its efficacy is directly tied to its purity and the absence of deleterious impurities. This in-depth technical guide provides a framework for selecting and qualifying commercial suppliers of this compound, ensuring the procurement of high-quality material suitable for demanding research and development applications.

Introduction to this compound: Properties and Applications

This compound, with the CAS number 69008-71-5, is a tertiary amine featuring a pyridine core substituted at the 4-position with a dibutylamino group. This structural motif imparts strong nucleophilic and basic properties, making it a highly effective catalyst in a variety of organic transformations.

Key Properties:

-

Molecular Formula: C₁₃H₂₂N₂

-

Molecular Weight: 206.33 g/mol

-

Boiling Point: 185-187 °C at 15 Torr[1]

-

Density: Approximately 0.939 g/cm³[1]

-

Storage: Recommended storage temperature is 2-8°C to maintain stability.[1]

Its utility in organic synthesis is broad, often employed in acylation, silylation, and other reactions where a potent, non-nucleophilic base or a strong nucleophilic catalyst is required. The butyl groups enhance its solubility in organic solvents compared to its dimethylamino counterpart, DMAP. Given its pivotal role in synthetic pathways, the purity of this compound is a critical parameter that can significantly influence reaction yields, impurity profiles of the desired product, and overall experimental reproducibility.

The Critical Importance of Supplier Qualification: A Workflow

Selecting a commercial supplier for a critical reagent like this compound extends beyond a simple price comparison. A rigorous qualification process is essential to guarantee consistent quality and mitigate the risk of introducing unknown variables into a synthetic procedure. The following workflow outlines a systematic approach to supplier evaluation.

Caption: Workflow for the qualification of a commercial supplier for this compound.

Key Quality Control Parameters and Analytical Methods

A thorough evaluation of a supplier's product quality hinges on a detailed analysis of their Certificate of Analysis (CoA) and in-house verification using appropriate analytical techniques.

Decoding the Certificate of Analysis (CoA)

The CoA is a critical document that provides lot-specific quality control data. When reviewing a CoA for this compound, pay close attention to the following:

-

Purity: This is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally acceptable for most research applications, though more sensitive syntheses may require ≥99%.

-

Identity Confirmation: The CoA should confirm the identity of the compound, usually through spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

-

Impurities: While a CoA may not list every impurity, it should provide an indication of the overall impurity profile. Look for any specified limits on known impurities.

-

Water Content: The presence of water can be detrimental in many applications. Karl Fischer titration is the standard method for determining water content.

-

Analytical Methods Used: The CoA should clearly state the analytical methods used for quality control, allowing for replication and verification in your own lab.

Essential In-House Analytical Verification

It is best practice to perform in-house analytical testing on a sample from a potential supplier to verify their stated specifications.

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the chemical structure and can reveal the presence of organic impurities.

-

HPLC and GC-MS: These are powerful techniques for assessing purity and identifying and quantifying impurities. The choice between HPLC and GC will depend on the volatility and thermal stability of potential impurities.

-

Water Content Analysis (Karl Fischer): Crucial for applications sensitive to moisture.

Comparative Overview of Commercial Suppliers

The following table provides a representative comparison of what to expect from major chemical suppliers. Note: Specific details such as purity and available quantities should always be confirmed by consulting the supplier's website and requesting a lot-specific CoA.

| Supplier | Typical Purity | Available Grades | Typical Analytical Data Provided |

| Sigma-Aldrich (Merck) | ≥98% | Research Grade | CoA with purity by GC, identity by NMR. |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | Research Grade | CoA with purity by GC or HPLC, identity confirmation. |

| TCI America | >98.0% (GC) | Research Grade | CoA with purity by GC, often with spectral data available online. |

| ChemicalBook | Varies by supplier | Varies by supplier | Platform for multiple suppliers; documentation varies. |

| Chemrio | Varies by supplier | Varies by supplier | Platform for multiple suppliers; documentation varies. |

Protocol for Safe Handling, Storage, and Solution Preparation

Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety.

Safety Precautions

Based on safety data sheets for similar compounds, this compound should be handled with care. Assume it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile or butyl rubber gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated chemical fume hood.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Storage Conditions

To prevent degradation, store this compound in a tightly sealed container in a cool (2-8°C), dry place, away from incompatible materials such as strong oxidizing agents.[1]

Step-by-Step Protocol for Stock Solution Preparation

-

Preparation: Ensure all glassware is clean and dry.

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound into a suitable container.

-

Dissolution: Add the desired solvent (e.g., anhydrous dichloromethane, acetonitrile) to the container.

-

Mixing: Gently swirl or stir the mixture until the solid is completely dissolved.

-

Storage: Store the solution in a tightly sealed container, protected from light and moisture, at the recommended storage temperature. Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Troubleshooting Guide for Reagent-Related Issues

| Issue | Potential Cause Related to Reagent Quality | Recommended Action |

| Low or no reaction yield | 1. Degraded reagent due to improper storage (e.g., exposure to air or moisture). 2. Low purity of the starting material. | 1. Use a fresh bottle of the reagent. 2. Verify the purity of the reagent using in-house analytical methods (NMR, HPLC/GC). 3. Source the reagent from a different, qualified supplier. |

| Formation of unexpected byproducts | 1. Presence of reactive impurities in the this compound. 2. The reagent itself is participating in a side reaction. | 1. Analyze the reagent for impurities using HPLC or GC-MS. 2. Re-purify the reagent if necessary (e.g., distillation or recrystallization). 3. Consider using an alternative catalyst or base. |

| Inconsistent reaction results between batches | 1. Variation in the purity or impurity profile of the reagent from different lots or suppliers. | 1. Always perform in-house QC on new batches of the reagent. 2. If possible, purchase a larger single lot of the reagent for a project. 3. Qualify a primary and a secondary supplier to ensure a consistent supply chain. |

Conclusion

The selection of a commercial supplier for a critical reagent like this compound is a multi-faceted process that requires careful consideration of not only cost but, more importantly, quality, consistency, and documentation. By implementing a robust supplier qualification workflow, performing diligent in-house quality control, and adhering to proper handling and storage protocols, researchers can significantly enhance the reliability and reproducibility of their synthetic work, ultimately accelerating the drug discovery and development process.

References

-

SIELC Technologies. (2018, February 16). Separation of N,N-dimethylpyridin-4-amine on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Chemistry Steps. Preparation of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

Sources

Methodological & Application

N,N-Dibutylpyridin-4-amine: A Comprehensive Guide to its Application as a Nucleophilic Catalyst

Introduction: Beyond DMAP - The Case for N,N-Dibutylpyridin-4-amine

For decades, 4-(Dimethylamino)pyridine (DMAP) has been the quintessential nucleophilic catalyst in organic synthesis, celebrated for its remarkable ability to accelerate acylation and other transformations. However, the pursuit of enhanced solubility, modified steric influence, and nuanced reactivity has led to the exploration of its analogues. Among these, this compound (DBPA) has emerged as a compelling alternative, offering distinct advantages in specific synthetic contexts.

This technical guide provides an in-depth exploration of this compound as a nucleophilic catalyst for researchers, scientists, and drug development professionals. We will delve into its unique properties, mechanistic underpinnings, and provide detailed protocols for its application in key synthetic transformations, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

Physicochemical Properties and Handling

A thorough understanding of a catalyst's physical and chemical properties is paramount for its effective and safe use.

| Property | Value | Source |

| CAS Number | 69008-71-5 | [1] |